molecular formula C19H21N5O2 B11245167 N-(4-methylbenzyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide

N-(4-methylbenzyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide

Cat. No.: B11245167
M. Wt: 351.4 g/mol
InChI Key: SLNNSIFIYYTVEX-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazinoindazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindazole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzylamine with a suitable triazinoindazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-[(4-METHYLPHENYL)METHYL]-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents. .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The triazinoindazole core plays a crucial role in its binding affinity and specificity, making it a promising candidate for drug development .

Comparison with Similar Compounds

N-[(4-METHYLPHENYL)METHYL]-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide

InChI

InChI=1S/C19H21N5O2/c1-13-6-8-14(9-7-13)10-20-17(25)11-23-19(26)18-15-4-2-3-5-16(15)22-24(18)12-21-23/h6-9,12H,2-5,10-11H2,1H3,(H,20,25)

InChI Key

SLNNSIFIYYTVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2

Origin of Product

United States

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